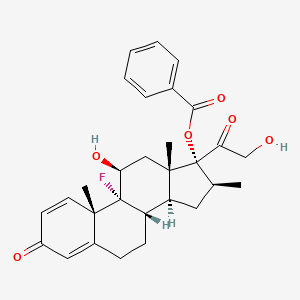

Betamethasone Benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33FO6/c1-17-13-22-21-10-9-19-14-20(32)11-12-26(19,2)28(21,30)23(33)15-27(22,3)29(17,24(34)16-31)36-25(35)18-7-5-4-6-8-18/h4-8,11-12,14,17,21-23,31,33H,9-10,13,15-16H2,1-3H3/t17-,21-,22-,23-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQJPQZCPBDOMF-YCUXZELOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022670 | |

| Record name | Betamethasone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22298-29-9 | |

| Record name | Betamethasone benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22298-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone benzoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022298299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betamethasone benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Betamethasone 17-benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877K0XW47A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Betamethasone Benzoate in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid renowned for its significant anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy stems from a complex mechanism of action centered on the modulation of gene expression through the glucocorticoid receptor (GR). This guide provides a detailed examination of the molecular pathways influenced by betamethasone, including the canonical genomic mechanisms of transactivation and transrepression, and the modulation of critical inflammatory signaling cascades such as NF-κB and AP-1. Furthermore, it presents quantitative pharmacological data, detailed experimental protocols for studying its action, and visual diagrams of key pathways to offer a comprehensive resource for the scientific community.

Introduction to Betamethasone Benzoate and Inflammation

Betamethasone is a synthetic analog of prednisolone, characterized by high glucocorticoid activity and minimal mineralocorticoid effects.[3][4] The benzoate ester is a common formulation for topical application, designed to treat a variety of inflammatory skin conditions like eczema, psoriasis, and dermatitis.[2][5] Inflammation is a complex biological response to harmful stimuli, orchestrated by a host of signaling molecules and immune cells. Chronic inflammation, however, can lead to tissue damage and is a hallmark of many diseases. Glucocorticoids like betamethasone are cornerstones of anti-inflammatory therapy due to their broad-ranging effects on the immune system.[6] They effectively reduce symptoms such as swelling, redness, and itching by suppressing the production of pro-inflammatory mediators and inhibiting the migration and function of immune cells.[2][6]

Upon topical application and absorption, the benzoate ester is metabolized, primarily in the liver, releasing the active betamethasone moiety.[3][7] The lipophilic nature of betamethasone allows it to readily diffuse across cell membranes to reach its intracellular target.[1]

The Glucocorticoid Receptor (GR): The Primary Molecular Target

The biological effects of betamethasone are mediated almost entirely through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation ready for ligand binding.

Upon entering the cell, betamethasone binds to the ligand-binding domain of the GR.[1] This binding event triggers a conformational change in the receptor, leading to the dissociation of the heat shock proteins.[1] The now-activated betamethasone-GR complex exposes a nuclear localization signal, facilitating its rapid translocation into the cell nucleus.[1][2] Inside the nucleus, the complex modulates gene transcription through two primary genomic mechanisms: transactivation and transrepression.[6][8]

Genomic Mechanisms of Action

The anti-inflammatory effects of glucocorticoids are largely attributed to their ability to alter the transcription of a wide array of genes. This is achieved through direct and indirect interactions with DNA and other transcription factors.

Transactivation: Upregulating Anti-inflammatory Genes

In the nucleus, the activated GR complex can bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1][9] This binding typically leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the upregulation of gene transcription (transactivation).[9]

Key anti-inflammatory proteins upregulated by this mechanism include:

-

Lipocortin-1 (Annexin A1): This protein inhibits phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from cell membranes.[1] By blocking this step, betamethasone curtails the production of potent pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][6]

-

Mitogen-Activated Protein Kinase (MAPK) Phosphatase 1 (MKP-1): This enzyme dephosphorylates and inactivates p38 MAPK, a key kinase in inflammatory signaling, thereby reducing the expression of inflammatory genes.[10]

-

Inhibitor of κBα (IκBα): Upregulation of IκBα enhances the sequestration of the pro-inflammatory transcription factor NF-κB in the cytoplasm, providing a negative feedback loop to dampen inflammation.[11]

While transactivation contributes to anti-inflammatory effects, it is also associated with many of the metabolic side effects of long-term glucocorticoid therapy.[9]

References

- 1. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. drugs.com [drugs.com]

- 4. Betamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. Betamethasone topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 6. nbinno.com [nbinno.com]

- 7. drugs.com [drugs.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. pnas.org [pnas.org]

- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Betamethasone 17-Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) 17-benzoate is a potent synthetic glucocorticoid corticosteroid utilized extensively in dermatology for its profound anti-inflammatory, immunosuppressive, and vasoconstrictive properties. As a member of the corticosteroid class, its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression. This technical guide provides an in-depth overview of the pharmacological profile of betamethasone 17-benzoate, including its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key assays used to characterize its activity are provided, alongside a comprehensive summary of available quantitative data. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Mechanism of Action

Betamethasone 17-benzoate exerts its pharmacological effects by binding to the intracellular glucocorticoid receptor (GR).[1][2] This lipophilic molecule readily diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.

Once in the nucleus, the activated GR-ligand complex modulates gene transcription through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][3] Other key anti-inflammatory genes upregulated by this mechanism include IκBα (NFKBIA) and MAPK phosphatase-1 (DUSP1).

-

Transrepression: The monomeric GR can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2][4] This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby repressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[2][4] Key pro-inflammatory genes repressed by this mechanism include those for interleukins (e.g., IL-1α, IL-1β) and tumor necrosis factor (TNF).[2]

The net effect of these genomic actions is a potent suppression of the inflammatory cascade, leading to reduced edema, erythema, pruritus, and cellular infiltration at the site of application.

Pharmacological Data

Quantitative data for betamethasone 17-benzoate is not as readily available in the public domain as for other corticosteroids. The following tables summarize available data and provide context with closely related compounds.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor Binding Affinity (Relative to Dexamethasone) | Reference |

| Betamethasone 17-Benzoate | Data not available | |

| Dexamethasone | 100 | [5] |

| Betamethasone Dipropionate | ~1300 | [5] |

| Fluticasone Propionate | ~1800 | [5] |

| Budesonide | ~980 | [5] |

Note: Esterification at the 17α-position of the steroid backbone can significantly influence binding affinity. While specific data for the 17-benzoate ester is lacking, studies on other 17-esters suggest that this modification generally enhances affinity for the glucocorticoid receptor.

Table 2: Vasoconstrictor Assay Data

| Compound | Formulation | Blanching Score/Chromameter Reading | Reference |

| Betamethasone 17-Benzoate | Cream, Gel | Specific quantitative data from comparative studies are not readily available in the public literature. However, it is classified as a potent topical corticosteroid. | [6][7] |

| Betamethasone 17-Valerate | 0.1% Cream | Significant vasoconstriction observed. | [8] |

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Percutaneous Absorption | |||

| Plasma Concentration | 0.3 - 5 ng/mL | Topical application of cream and gel with occlusion. | |

| Systemic Absorption | ~0.05% to 0.3% of applied dose | Topical application of cream and gel with occlusion. |

Experimental Protocols

Vasoconstrictor Assay (Skin Blanching Assay)

The vasoconstrictor assay is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations. It is based on the principle that these drugs cause vasoconstriction of the dermal capillaries, leading to a visible blanching of the skin.

Methodology:

-

Subject Selection: Healthy volunteers with no history of skin diseases are recruited. Subjects should demonstrate a clear blanching response to a known potent corticosteroid in a preliminary screening.

-

Test Site Application:

-

Demarcate uniform, circular areas (e.g., 1 cm in diameter) on the flexor surface of the forearms.

-

Apply a standardized amount (e.g., 10 µL) of the betamethasone 17-benzoate formulation and a vehicle control to the designated sites.

-

The application sites can be left open or occluded with a dressing, depending on the study design. Occlusion generally enhances penetration and the blanching response.

-

-

Evaluation of Vasoconstriction:

-

At predetermined time points after application (e.g., 6, 12, and 24 hours), the degree of skin blanching is assessed.

-

Visual Scoring: A trained observer, blinded to the treatment allocation, grades the blanching intensity on a scale (e.g., 0 = no blanching, 1 = slight, 2 = moderate, 3 = marked, 4 = intense blanching).

-

Chromameter Measurement: A chromameter is used to objectively quantify the change in skin color. The a* value (redness) is typically measured, with a decrease in the a* value indicating increased blanching.

-

-

Data Analysis: The blanching scores or chromameter readings are plotted against time to generate a dose-response curve. The area under the curve (AUC) can be calculated to compare the potency of different formulations.

Percutaneous Absorption Study

This protocol outlines a general method for assessing the systemic absorption of betamethasone 17-benzoate following topical application.

Methodology:

-

Subject Selection: Healthy volunteers or patients with specific dermatological conditions for whom the treatment is indicated.

-

Drug Administration:

-

A precise amount of the betamethasone 17-benzoate formulation is applied to a defined area of the skin.

-

The application site may be occluded to maximize absorption.

-

-

Sample Collection:

-

Blood samples are collected at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours) after application.

-

Urine may also be collected over a 24-hour period to assess drug excretion.

-

-

Sample Analysis:

-

Plasma or serum is separated from the blood samples.

-

The concentration of betamethasone 17-benzoate and/or its metabolites in the plasma/serum and urine is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or radioimmunoassay (RIA).

-

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).

Signaling Pathway and Experimental Workflow Diagrams

Caption: Glucocorticoid Receptor Signaling Pathway for Betamethasone 17-Benzoate.

Caption: Experimental Workflow for the Vasoconstrictor Assay.

Conclusion

Betamethasone 17-benzoate is a potent topical corticosteroid with a well-established mechanism of action centered on the modulation of gene expression via the glucocorticoid receptor. Its anti-inflammatory and immunosuppressive effects make it a valuable therapeutic agent for a range of dermatological conditions. While a comprehensive body of clinical evidence supports its efficacy, a notable gap exists in the public domain regarding specific quantitative pharmacological data, such as receptor binding affinity and comparative vasoconstrictor assay results. Further research to elucidate these specific parameters would be beneficial for a more complete understanding of its pharmacological profile and for the development of new formulations and therapeutic applications. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals working with this important compound.

References

- 1. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 2. pnas.org [pnas.org]

- 3. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid receptor represses proinflammatory genes at distinct steps of the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. openread.academy [openread.academy]

- 7. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Investigations into the mechanism of vasoconstrictor action of the topical steroid betamethasone-17-valerate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and chemical characterization of betamethasone benzoate

An in-depth technical guide on the synthesis and chemical characterization of betamethasone (B1666872) benzoate (B1203000) for researchers, scientists, and drug development professionals.

Introduction

Betamethasone 17-benzoate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester, recognized for its anti-inflammatory and antipruritic properties.[1][2] As a derivative of betamethasone, it is utilized in topical formulations like ointments, creams, and lotions to manage inflammatory skin conditions.[1] The addition of the benzoate group at the 17-position enhances its lipophilicity, which can influence its penetration into the skin and its overall therapeutic efficacy.

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of betamethasone benzoate, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in its study and development.

Synthesis of this compound

The synthesis of betamethasone 17-benzoate from betamethasone is a multi-step process that involves the formation of an intermediate orthoester, followed by selective hydrolysis.[3] A direct acid-catalyzed benzoylation at the 17α-hydroxyl group is not feasible.[3]

Reaction Scheme

The synthesis proceeds from betamethasone (I) through the formation of epimeric cyclic 17,21-methyl orthobenzoates (II). Subsequent hydrolysis of this intermediate in a buffered medium yields betamethasone 17-benzoate (III). A base-catalyzed rearrangement of betamethasone 17-benzoate can lead to the formation of betamethasone 21-benzoate (IV).[3]

Experimental Protocol for Synthesis

The following protocol is based on the method described by Ercoli et al.[3]

-

Formation of Epimeric Cyclic 17,21-Methyl Orthobenzoates (II):

-

A solution of betamethasone (I) in a suitable solvent is treated with an excess of methyl orthobenzoate in the presence of an acid catalyst.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is then quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude epimeric orthoesters (II).

-

-

Hydrolysis to Betamethasone 17-Benzoate (III):

-

The crude orthoesters (II) are dissolved in a suitable solvent system, and a buffered aqueous solution is added.

-

The mixture is stirred at a controlled temperature to facilitate the selective hydrolysis of the orthoester.

-

Upon completion of the reaction, the product, betamethasone 17-benzoate (III), is isolated by extraction.

-

The crude product is then purified by crystallization or column chromatography.

-

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Melting Point | 225-228 °C | [4] |

| Specific Optical Rotation | +63.5° (in dioxane) | [3] |

Chemical Characterization

A thorough chemical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound and for its quantitative determination in pharmaceutical formulations.[5][6][7]

Experimental Protocol:

-

System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reversed-phase C18 column (e.g., Nova-pack-C18, 150 x 3.9 mm, 4 µm) is commonly employed.[5][6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 50 mM monobasic potassium phosphate, pH 2.9) and acetonitrile (B52724) is often used for effective separation.[5][6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[7]

-

Detection: UV detection is performed at a wavelength where the analyte shows significant absorbance, typically around 254 nm.[7]

-

Sample Preparation: A stock solution of the sample is prepared in a suitable solvent (e.g., a mixture of ethanol (B145695) and water) and then diluted to an appropriate concentration for analysis.[6]

Quantitative HPLC Data:

| Parameter | Value | Reference |

| Detection Wavelength | 254 nm | [7] |

| Column Type | Nova-pack-C18 (150 x 3.9 mm, 4 µm) | [5][6] |

| Correlation Coefficient (Linearity) | > 0.999 | [6] |

Thin-Layer Chromatography (TLC)

TLC is a valuable technique for the qualitative analysis of this compound, allowing for the rapid assessment of purity and the identification of related substances.[8]

Experimental Protocol:

-

Stationary Phase: Silica gel 60F254 plates are commonly used.

-

Mobile Phase: A mixture of chloroform, methanol (B129727), and acetic acid in a ratio of 28:5:0.5 (v/v/v) has been shown to be effective for the separation of betamethasone derivatives.

-

Sample Application: The sample is dissolved in a suitable solvent and spotted onto the TLC plate.

-

Development: The plate is developed in a chamber saturated with the mobile phase.

-

Visualization: The separated spots are visualized under UV light at 254 nm.

Quantitative TLC Data:

| Parameter | Value | Reference |

| Stationary Phase | Silica gel 60F254 | |

| Mobile Phase | Chloroform-Methanol-Acetic Acid (28:5:0.5) | |

| Detection | UV at 246 nm (for densitometry) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structure of this compound through fragmentation analysis.

Experimental Protocol:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable method for the analysis of corticosteroids.[9]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

-

Mode: The analysis is typically performed in positive ion mode to detect the protonated molecule [M+H]⁺.[9]

-

Tandem MS (MS/MS): For structural elucidation, tandem mass spectrometry can be performed to analyze the fragmentation pattern of the parent ion.[9]

Quantitative MS Data:

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₃₃FO₆ | [1][10] |

| Molecular Weight | 496.6 g/mol | [1][10] |

| Exact Mass | 496.22611693 g/mol | [10] |

| Predicted [M+H]⁺ | 497.2339 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

-

Solvent: A deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Experiments: In addition to standard ¹H and ¹³C NMR, 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.

Predicted ¹H and ¹³C NMR Data:

The following table provides predicted chemical shifts for key protons and carbons in this compound, based on data for betamethasone and related benzoate esters.[11][12]

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoate Protons | 7.4 - 8.1 | 128 - 134 (aromatic), ~166 (carbonyl) |

| H-1, H-2, H-4 | 6.0 - 7.3 | 120 - 170 |

| H-11 | ~4.2 | ~73 |

| C-21 Methylene | ~4.9 and ~5.1 | ~68 |

| C-16 Methyl | ~1.0 | ~16 |

| C-18 Methyl | ~0.9 | ~17 |

| C-19 Methyl | ~1.2 | ~20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Spectral Range: The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹).

Characteristic IR Absorption Bands:

Based on the structure and data for betamethasone, the following characteristic absorption bands are expected.[13][14]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 |

| C=O Stretch (ester carbonyl) | ~1720 |

| C=O Stretch (ketones) | ~1660 and ~1620 |

| C=C Stretch (alkenes) | ~1600 |

| C-O Stretch (ester and hydroxyls) | 1000 - 1300 |

| C-F Stretch | 1000 - 1100 |

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, based on its absorbance of ultraviolet light.

Experimental Protocol:

-

Solvent: A suitable UV-transparent solvent, such as methanol or ethanol, is used to dissolve the sample.

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance.

-

Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λ_max).

-

Quantitative Analysis: A calibration curve is constructed by measuring the absorbance of standard solutions of known concentrations at the λ_max.

Quantitative UV-Vis Data:

A photometric method for the determination of 21-hydroxycorticosteroids, including this compound, involves oxidation followed by condensation to form a chromophore with an absorption maximum in the near-UV region.[15]

| Parameter | Value | Reference |

| λ_max (of derivative) | 362-370 nm | [15] |

| Molar Absorptivity (ε) | 17,000 - 20,500 L·mol⁻¹·cm⁻¹ | [15] |

References

- 1. Betamethasone 17-benzoate | 22298-29-9 | XAA29829 [biosynth.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Simultaneous Assay of Dexchlorpheniramine Maleate, Betamethasone, and Sodium Benzoate in Syrup by a Reliable and Robust HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiinflammatory activity of betamethasone 17-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound (USP) | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Betamethasone [webbook.nist.gov]

- 14. Betamethasone(378-44-9) IR Spectrum [m.chemicalbook.com]

- 15. Selective photometric determination of this compound and other 21-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Glucocorticoid Receptor Binding Affinity of Betamethasone Benzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the glucocorticoid receptor (GR) binding affinity of betamethasone (B1666872) and its esters, with a specific focus on betamethasone benzoate (B1203000). Given the limited direct quantitative data for betamethasone benzoate in publicly accessible literature, this document establishes a comparative framework using data from the parent compound, betamethasone, and its more extensively studied esters, such as betamethasone dipropionate and betamethasone valerate (B167501). This guide details the experimental methodologies used to determine binding affinities, explores the canonical glucocorticoid receptor signaling pathway, and presents available data in a structured format to aid in research and development.

Glucocorticoid Receptor Binding Affinity: A Comparative Overview

The therapeutic potency of corticosteroids is intrinsically linked to their binding affinity for the glucocorticoid receptor. A higher affinity generally correlates with a more potent anti-inflammatory response at a lower concentration. The binding affinity is often expressed as a Relative Binding Affinity (RBA), which compares the compound's affinity to a standard, typically dexamethasone (B1670325), which is assigned an RBA of 100.

To provide a functional and comparative context for researchers, the following table summarizes the available GR binding affinity data for betamethasone and its common esters.

| Compound | Relative Binding Affinity (RBA)¹ | Receptor Source | Notes |

| This compound | Data Not Available | - | Data not found in cited literature. Affinity is likely influenced by the benzoate ester at the 17-position. |

| Betamethasone | 500 | Human Fetal Lung Fibroblasts | Parent compound, serves as a key reference. |

| Betamethasone 17-Valerate | 360 | Human Fetal Lung Fibroblasts | Esterification at the 17-position. |

| Betamethasone Dipropionate | 1200 | Human Fetal Lung Fibroblasts | Esterification at both 17 and 21 positions. |

| Dexamethasone | 100 | (Reference Standard) | Standard reference for RBA calculations. |

¹ Relative Binding Affinity (RBA) is expressed relative to dexamethasone = 100.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of glucocorticoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor.

Key Steps:

-

Receptor Preparation:

-

A source of glucocorticoid receptors is prepared. This typically involves creating a cytosol fraction from tissues or cultured cells known to express the receptor, such as human keratinocytes or lung fibroblasts[1].

-

Cells are harvested and homogenized in a cold lysis buffer (e.g., Tris-HCl buffer with protease inhibitors) to release intracellular components.

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol), which contains the soluble GR, is collected. The protein concentration of the cytosol is determined using a standard protein assay.

-

-

Competitive Binding Incubation:

-

A constant, saturating concentration of a high-affinity radiolabeled glucocorticoid, such as [³H]dexamethasone, is added to aliquots of the cytosol preparation.

-

Varying concentrations of the unlabeled test compound (the "competitor," e.g., betamethasone esters) are added to these aliquots. A control group with no competitor (total binding) and a group with a large excess of unlabeled dexamethasone (non-specific binding) are also prepared.

-

The mixtures are incubated, typically at 4°C for several hours, to allow the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. A common method is dextran-coated charcoal adsorption. The charcoal adsorbs the small, free radioligand molecules, leaving the larger receptor-ligand complexes in solution.

-

The mixture is briefly incubated with the charcoal suspension and then centrifuged to pellet the charcoal with the adsorbed free radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity in the supernatant, which represents the amount of bound radioligand, is measured using a liquid scintillation counter.

-

A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration.

-

The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The IC₅₀ value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. The Relative Binding Affinity (RBA) can be calculated by comparing the IC₅₀ of the test compound to the IC₅₀ of a reference standard like dexamethasone.

-

Below is a graphical representation of this experimental workflow.

Caption: Workflow for a competitive radioligand binding assay.

Glucocorticoid Receptor Signaling Pathway

This compound, like other corticosteroids, exerts its effects by binding to the intracellular glucocorticoid receptor, which functions as a ligand-dependent transcription factor. The signaling cascade is a multi-step process that culminates in the modulation of gene expression.

In its inactive state, the GR resides primarily in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins. Upon binding of a glucocorticoid ligand like betamethasone, the receptor undergoes a conformational change. This transformation causes the dissociation of the chaperone proteins, unmasking the nuclear localization signals (NLS) of the GR.

The activated ligand-receptor complex then translocates from the cytoplasm into the nucleus. Inside the nucleus, the GR homodimerizes (forms a pair with another GR complex) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes. This binding event can either activate or repress the transcription of these genes, leading to the synthesis of anti-inflammatory proteins (transactivation) or the inhibition of pro-inflammatory protein production (transrepression). This modulation of gene expression is the fundamental mechanism behind the anti-inflammatory, immunosuppressive, and anti-proliferative actions of glucocorticoids.

Caption: Canonical glucocorticoid receptor (GR) signaling pathway.

References

A-Technical-Guide-to-the-Anti-inflammatory-and-Immunosuppressive-Properties-of-Betamethasone-Benzoate

-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals

Betamethasone (B1666872) benzoate (B1203000) is a potent synthetic glucocorticoid utilized primarily in topical formulations for its significant anti-inflammatory and immunosuppressive activities.[1][2] As a member of the corticosteroid class of drugs, it is a cornerstone in the treatment of various dermatological conditions, including eczema, psoriasis, and dermatitis.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental data, and evaluation protocols related to betamethasone benzoate and its therapeutic effects.

Molecular Mechanism of Action

This compound exerts its effects by modulating gene expression and interfering with inflammatory signaling cascades. The mechanism can be broadly categorized into genomic and non-genomic pathways.

1.1. Genomic Pathway

The primary mechanism of action is genomic, which involves the modulation of gene transcription.[1]

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound passively diffuses across the cell membrane.[3] In the cytoplasm, it binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[3][4] This binding displaces a complex of chaperone proteins, including heat-shock proteins (HSPs).[5]

-

Nuclear Translocation: The activated glucocorticoid-GR complex translocates into the nucleus.[1][4][6]

-

Gene Transcription Modulation: In the nucleus, the complex interacts with DNA at specific sites known as Glucocorticoid Response Elements (GREs).[2][3][7] This interaction leads to:

-

Transactivation: The GR complex dimerizes and binds to GREs, leading to the increased transcription of anti-inflammatory genes.[4][5] Key upregulated proteins include annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][6]

-

Transrepression: The GR complex, often as a monomer, interferes with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6] This repression mechanism is central to betamethasone's potent anti-inflammatory effects, as it downregulates the expression of numerous pro-inflammatory cytokines (e.g., TNF-α, interleukins), chemokines, and adhesion molecules.[3][6]

-

Anti-inflammatory Properties

Betamethasone's anti-inflammatory effects are broad, impacting various cells and mediators of the inflammatory cascade.

2.1. Effects on Inflammatory Mediators and Cytokines

Betamethasone significantly suppresses the production of a wide range of pro-inflammatory molecules. A single epidural injection of betamethasone in a rat model of neuropathic pain led to reduced levels of pro-inflammatory cytokines in the brain.[8] In a study on preterm labor, intramuscular betamethasone treatment significantly decreased endocervical concentrations of IL-1β and TNF-α.[9]

| Cytokine/Mediator | Effect | Study Context | Reference |

| Prostaglandins | Inhibition | General mechanism via PLA2 inhibition | [3][6] |

| Leukotrienes | Inhibition | General mechanism via PLA2 inhibition | [3][6] |

| TNF-α | Downregulation | Endocervical levels in preterm labor | [9] |

| IL-1β | Downregulation | Endocervical levels in preterm labor | [9] |

| Thymic Stromal Lymphopoietin (TSLP) | Inhibition | Cultured normal human keratinocytes | [10] |

2.2. Effects on Inflammatory Cells

Betamethasone inhibits the migration and activation of inflammatory cells.[6] It reduces the influx of leukocytes to the site of inflammation and diminishes capillary permeability, which helps to reduce swelling, redness, and itching.[1]

Immunosuppressive Properties

The immunosuppressive actions of betamethasone are closely linked to its anti-inflammatory effects and are crucial for managing autoimmune conditions.[3][6]

3.1. Effects on T-Lymphocytes and B-Lymphocytes

Glucocorticoids, including betamethasone, have profound effects on lymphocytes. They can induce apoptosis in certain lymphocyte populations and suppress T-cell activation and proliferation.[3] Studies have shown that immunosuppressive therapy with agents like glucocorticoids can inhibit B-cell expansion more strongly than T-cell expansion following bone marrow transplantation.[11] In an in vitro model using peripheral blood mononuclear cells (PBMCs), betamethasone potently suppressed immune activation markers (CD38, HLA-DR) on CD4+ T-cells.[12][13]

| Cell Type | Effect | Study Context | Reference |

| CD4+ T-Cells | Potent suppression of activation | In vitro PBMC model | [12][13] |

| B-Cells | Inhibition of expansion | Post-bone marrow transplant | [11] |

| Leukocytes | Inhibition of migration | General mechanism | [1] |

Experimental Protocols

Evaluating the anti-inflammatory and immunosuppressive potency of this compound involves a range of in vitro and in vivo models.

4.1. In Vitro Assay: Cytokine Inhibition in PBMCs

This protocol assesses the ability of a compound to suppress cytokine production in human immune cells.

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture PBMCs in a suitable medium (e.g., RPMI-1640) in 96-well plates.

-

Stimulation: Induce an inflammatory response by adding a stimulant, such as Lipopolysaccharide (LPS), which is a Toll-like receptor 4 (TLR4) agonist.[13]

-

Treatment: Concurrently, treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cytokine concentration against the log of the this compound concentration.

4.2. In Vivo Model: Carrageenan-Induced Paw Edema

This is a classic animal model for evaluating the acute anti-inflammatory activity of a compound.[14][15]

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory environment for at least one week.

-

Grouping: Divide animals into groups: a control group, a positive control group (e.g., treated with a known anti-inflammatory drug), and test groups receiving different doses of this compound.

-

Drug Administration: Administer the test compound (e.g., topically or systemically) at a set time before inducing inflammation.[14]

-

Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 24 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point.

Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Conclusion

This compound is a highly effective anti-inflammatory and immunosuppressive agent.[1][16] Its therapeutic efficacy stems from its ability to interact with glucocorticoid receptors and profoundly alter gene expression, leading to the suppression of inflammatory mediators and the modulation of immune cell function.[1][3] The experimental models and protocols described herein are fundamental tools for the continued research and development of corticosteroids and other anti-inflammatory therapies. A thorough understanding of these mechanisms and evaluation methods is essential for professionals in the fields of pharmacology and drug development.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Effect of betamethasone on neuropathic pain and cerebral expression of NF-kappaB and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Betamethasone effects on the endocervical inflammatory cytokines in preterm labor: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Betamethasone Butyrate Propionate Inhibits the Induction of Thymic Stromal Lymphopoietin in Cultured Normal Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of extended immunosuppressive drug treatment on B cell vs T cell reconstitution in pediatric bone marrow transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced therapeutic anti-inflammatory effect of betamethasone upon topical administration with low frequency, low intensity (20 kHz, 100 mW/cm2) ultrasound exposure on carrageenan-induced arthritis in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative anti-inflammatory properties of systemically administered betamethasone 17-benzoate and 6 alpha, 9 alpha difluoroprednisolone 21-acetate 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Betamethasone Benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of betamethasone (B1666872) benzoate (B1203000), a potent synthetic glucocorticoid. By examining the interplay between its chemical structure and biological activity, we aim to provide a comprehensive resource for professionals in drug discovery and development. This document details the core structural features of betamethasone and its esters, presents available quantitative data, outlines key experimental protocols for SAR assessment, and visualizes the underlying molecular and experimental frameworks.

Introduction to Betamethasone and its Esters

Betamethasone is a powerful corticosteroid renowned for its anti-inflammatory and immunosuppressive properties.[1] Like other glucocorticoids, its therapeutic effects are mediated through interaction with the glucocorticoid receptor (GR).[2] The parent molecule, betamethasone, is often chemically modified at the C17 and C21 positions to form esters, such as betamethasone benzoate, valerate (B167501), and dipropionate. These modifications are not arbitrary; they are strategically designed to alter the compound's physicochemical properties, such as lipophilicity, which in turn influences its potency, duration of action, and percutaneous absorption.[3][4] Understanding the SAR of these esters is paramount for the rational design of new corticosteroids with improved therapeutic profiles.

Core Structure-Activity Relationships of Betamethasone

The anti-inflammatory potency of betamethasone and its derivatives is dictated by several key structural features of the pregnane (B1235032) skeleton. Esterification, particularly at the C17 hydroxyl group, plays a crucial role in modulating this activity.

-

The Betamethasone Backbone: The fundamental structure of betamethasone includes a fluorine atom at the 9α position and a methyl group at the 16β position. The 9α-fluoro group significantly enhances glucocorticoid activity and systemic anti-inflammatory potency. The 16β-methyl group, in contrast to a 16α-methyl group, does not diminish glucocorticoid activity while effectively eliminating mineralocorticoid (salt-retaining) activity, which is a significant advantage in reducing side effects.

-

The Role of C17 and C21 Esterification: The hydroxyl groups at the C17 and C21 positions are common sites for esterification.

-

Increased Lipophilicity: Esterification generally increases the lipophilicity of the corticosteroid. This is a critical factor for topical formulations, as increased lipophilicity enhances penetration through the stratum corneum of the skin.[3][4]

-

Receptor Binding Affinity: The nature of the ester group at C17 can significantly influence the binding affinity to the glucocorticoid receptor. Elongating the ester chain from acetate (B1210297) to valerate at the C17 position tends to increase both lipophilicity and receptor binding affinity.[3]

-

Potency Modulation: The C17 esters, like betamethasone 17-benzoate and betamethasone 17-valerate, are key to the high potency of these topical steroids. The 17,21-diesters, such as betamethasone dipropionate, are often among the most potent corticosteroids.[1] It is important to note that while esterification at C17 generally enhances activity, 21-esters have been shown to have lower binding affinity than the parent alcohol.[3]

-

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data to illustrate the SAR of betamethasone and its esters. Direct comparative data for this compound across all metrics is limited in the literature; therefore, data for closely related esters are presented to demonstrate the principles of SAR.

Table 1: Relative Glucocorticoid Receptor Binding Affinity (RBA) of Selected Corticosteroids

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Dexamethasone | 100 | [5] |

| Betamethasone Dipropionate | 1300 | [5] |

| Fluticasone Propionate | 1800 | [5] |

| Budesonide | 980 | [5] |

Table 2: Topical Potency Classification of Betamethasone Esters

| Compound | Potency Class (US System) | Relative Potency vs. Hydrocortisone | Reference |

| Hydrocortisone | Mild (Class VII) | 1 | [6] |

| Betamethasone Valerate 0.1% | Potent (Class III) | 100-150 times | [6] |

| Betamethasone Dipropionate 0.05% | Potent (Class III) | 100-150 times | [6] |

| Betamethasone Dipropionate 0.05% (Augmented Vehicle) | Super-potent (Class I) | Up to 600 times | [6] |

| Clobetasol Propionate 0.05% | Super-potent (Class I) | Up to 600 times | [6] |

Note: The potency of topical corticosteroids is often classified into seven classes, with Class I being the most potent and Class VII being the least potent.[7]

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by activating the glucocorticoid receptor. This process involves a series of molecular events leading to the modulation of gene expression.

Upon entering the cell, this compound binds to the GR, which resides in the cytoplasm in an inactive complex with heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-ligand complex then translocates to the nucleus, where it can either activate or repress gene transcription.

-

Transactivation: The GR complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin (B1180172) A1 (lipocortin-1).

-

Transrepression: The GR complex can also inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), by protein-protein interactions, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

References

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. benchchem.com [benchchem.com]

- 6. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]

- 7. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

In-Vitro Anti-proliferative Effects of Betamethasone Benzoate on Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) benzoate (B1203000), a potent synthetic glucocorticoid, is utilized in dermatology for its anti-inflammatory and immunosuppressive properties. A key aspect of its therapeutic efficacy in hyperproliferative skin disorders, such as psoriasis and eczema, is its ability to inhibit the excessive proliferation of keratinocytes. This technical guide provides an in-depth overview of the in-vitro anti-proliferative effects of betamethasone and its esters on keratinocytes. It details the molecular mechanisms, summarizes the quantitative data from relevant studies, outlines key experimental protocols for assessing these effects, and provides visual representations of the involved signaling pathways and experimental workflows. While specific data for betamethasone benzoate is limited in the current literature, this guide draws upon extensive research on structurally similar and functionally related betamethasone esters, such as the dipropionate and valerate (B167501) forms, to provide a comprehensive understanding of its likely mechanisms of action.

Introduction

Keratinocyte hyperproliferation is a hallmark of several chronic inflammatory skin diseases. Glucocorticoids, like this compound, are a cornerstone of topical therapy for these conditions. Their mechanism of action is multifaceted, involving the suppression of inflammatory responses and the direct inhibition of keratinocyte growth. Understanding the precise cellular and molecular pathways through which this compound exerts its anti-proliferative effects is crucial for optimizing therapeutic strategies and developing novel drugs. This guide serves as a technical resource for researchers investigating the in-vitro effects of this compound on keratinocytes.

Molecular Mechanism of Action

This compound, as a glucocorticoid, exerts its effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1] The binding of betamethasone to the cytoplasmic GR leads to a conformational change, dissociation from chaperone proteins, and translocation of the activated GR-ligand complex into the nucleus.[2]

Once in the nucleus, the activated GR can modulate gene expression through two main pathways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory and anti-proliferative proteins.

-

Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference with pro-inflammatory signaling cascades is a key component of the anti-inflammatory and anti-proliferative effects of glucocorticoids.[2]

The anti-proliferative effects of betamethasone in keratinocytes are believed to be mediated by the regulation of key cell cycle proteins and signaling pathways that control cell division.

Quantitative Data on Anti-proliferative Effects

| Corticosteroid | Concentration (M) | Effect on HaCaT Cell Proliferation | Reference |

| Betamethasone Dipropionate | 10-4 | Most potent anti-proliferative effect among tested corticosteroids. | [3] |

| Betamethasone Valerate | 10-4 | Significant anti-proliferative effect. | [3] |

| Betamethasone Esters | 10-8 | Induction of HaCaT cell proliferation. | [3] |

| Dexamethasone | 10 nM | 55% decrease in HaCaT cell proliferation (IC50). | [4] |

Note: The study by Guichard et al. (2015) provides a comparative ranking of the anti-proliferative effects of several corticosteroids at a concentration of 10-4M: betamethasone-dipropionate > desonide (B1670306) ≥ betamethasone-valerate = hydrocortisone-base = clobetasol-propionate > hydrocortisone-butyrate.[3] Another study reported a 43.15% inhibition of HaCaT cell proliferation with betamethasone dipropionate alone.[5]

Key Signaling Pathways

The anti-proliferative effects of betamethasone in keratinocytes are orchestrated through the modulation of several key signaling pathways that regulate the cell cycle and cell growth.

Glucocorticoid Receptor Signaling Pathway

The canonical pathway involves the binding of betamethasone to the glucocorticoid receptor, leading to its activation and nuclear translocation. In the nucleus, the activated GR can directly regulate the transcription of genes involved in cell cycle control or interfere with the activity of pro-proliferative transcription factors.

References

- 1. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization and modulation of sex steroid metabolizing activity in normal human keratinocytes in primary culture and HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of betamethasone dipropionate and fish oil on HaCaT proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Betamethasone Benzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning betamethasone (B1666872) benzoate (B1203000) and its derivatives. Betamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties.[1] The development of ester derivatives, such as betamethasone benzoate, is a strategic approach to enhance therapeutic efficacy, particularly in topical formulations, by modifying properties like lipophilicity and receptor affinity to optimize skin penetration and local activity while potentially minimizing systemic side effects.[2] This document details the synthesis, mechanism of action, and key experimental protocols used to evaluate these compounds, presenting available quantitative data for comparative analysis.

Synthesis of this compound Derivatives

The synthesis of betamethasone 17-benzoate is a critical first step in its evaluation. A common method involves the reaction of betamethasone with a lower alkyl orthobenzoate, such as methyl orthobenzoate, in the presence of an acid catalyst. This process, known as orthoesterification, is typically conducted at elevated temperatures (60°C to 130°C). The resulting 17α,21-lower alkyl orthobenzoate intermediate is then hydrolyzed using a dilute mineral or organic acid to yield the final product, betamethasone 17-benzoate.[3] Further derivatization can be achieved by introducing or modifying other functional groups on the steroid nucleus to explore structure-activity relationships (SAR).[4][5]

Caption: General synthesis workflow for betamethasone 17-benzoate.

Mechanism of Action: Glucocorticoid Receptor Signaling

Betamethasone and its derivatives exert their effects primarily by binding to the cytosolic glucocorticoid receptor (GR).[6] This binding event displaces heat shock proteins, causing a conformational change in the receptor.[6] The activated steroid-receptor complex then translocates into the nucleus, where it modulates gene expression through two primary mechanisms:[6][7][8]

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes. A key example is the increased production of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][8]

-

Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as NF-κB and AP-1. This suppresses the expression of genes encoding for cytokines, interleukins (ILs), and tumor necrosis factor-alpha (TNF-α), further reducing the inflammatory response.[8][9]

Caption: Glucocorticoid receptor signaling pathway.

Preclinical Evaluation: Experimental Protocols and Data

The preclinical assessment of betamethasone derivatives involves a series of in vitro and in vivo experiments to determine their potency, efficacy, and safety profile.

In Vitro Assays

This assay quantifies the ability of a derivative to bind to the GR, which is a primary determinant of its potency.[10]

-

Experimental Protocol: Competitive Radioligand Binding Assay [10]

-

Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cultured human keratinocyte cytosol or rat hepatoma cells.[9][11]

-

Incubation: The receptor preparation is incubated with a fixed concentration of a high-affinity radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Competition: Increasing concentrations of the unlabeled test compound (the betamethasone derivative) are added to the mixture. The test compound competes with the radioligand for binding to the GR.

-

Separation & Quantification: After reaching equilibrium, bound and unbound radioligands are separated (e.g., via charcoal adsorption or filtration). The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This is used to calculate the dissociation constant (Kd) or Relative Binding Affinity (RBA) compared to a standard like dexamethasone.[10] A lower Kd value indicates a higher binding affinity.[10]

-

-

Quantitative Data: GR Binding Affinity Esterification at the 17α- and 21-positions significantly influences binding affinity and lipophilicity.[11] While direct, publicly available binding data for this compound is limited, studies on related esters provide valuable context. Elongating the ester chain from acetate (B1210297) to valerate (B167501) generally increases both binding affinity and lipophilicity.[11] However, 21-esters often show lower binding affinity than the parent alcohol.[10][11]

| Compound | Binding Affinity (Kd, nM) | Relative Binding Affinity (RBA) | Source(s) |

| Dexamethasone | ~2.5 - 7.7 | 100 | [10] |

| Betamethasone Dipropionate | ~0.1 | 1300 | [10] |

| Fluticasone Propionate (B1217596) | ~0.2 - 0.5 | 1800 | [10] |

| Biotransformed Product 1 | -12.53 kcal/mol** | N/A | [12] |

| Biotransformed Product 2 | -10.11 kcal/mol** | N/A | [12] |

| *Sananone dipropionate and Sananone, derived from betamethasone dipropionate. **Binding affinity expressed as docking score. |

IVRT is used to assess the rate at which the active compound is released from its topical formulation (e.g., cream, ointment), which is a prerequisite for skin penetration.[13]

-

Experimental Protocol: Franz Diffusion Cell [13]

-

Apparatus Setup: A vertical Franz diffusion cell is used. It consists of a donor chamber and a receptor chamber separated by a synthetic, inert membrane (e.g., cellulose (B213188) acetate). The membrane supports the formulation and should not be the rate-limiting factor in drug release.[13]

-

Receptor Medium: The receptor chamber is filled with a medium that ensures sink conditions (drug concentration does not exceed 10-20% of its saturation solubility).[13] For betamethasone derivatives, this is often an aqueous solution with a co-solvent like ethanol (B145695) or acetonitrile.[1][14] The medium is maintained at a constant temperature (typically 32°C or 37°C) and stirred.

-

Application: A precise amount of the topical formulation is applied to the membrane in the donor chamber.

-

Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor medium for analysis and replaced with fresh medium.

-

Analysis: The concentration of the betamethasone derivative in the samples is quantified, usually by High-Performance Liquid Chromatography (HPLC).[14]

-

Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time. The release rate (flux) is calculated from the linear portion of this plot.[1]

-

-

Quantitative Data: In Vitro Release Rates The release rate is highly dependent on the formulation. For instance, betamethasone valerate is released faster from creams than from ointments.[15] Studies comparing different betamethasone dipropionate ointments showed that formulation differences significantly impacted release rates, which could be distinguished using IVRT.[14]

| Derivative | Formulation Type | In Vitro Release Rate (µg/cm²/h⁰·⁵) | Source(s) |

| Betamethasone Dipropionate | Ointment | 0.61 - 2.68 (dependent on ethanol % in receptor medium) | [1] |

In Vivo Assays

This assay is a well-established method for assessing the bio-potency of topical corticosteroids in humans. The ability of a corticosteroid to cause vasoconstriction (skin blanching) correlates well with its anti-inflammatory activity.[16]

-

-

Subject Selection: Healthy human volunteers are selected.

-

Application: Small, marked areas on the flexor surface of the forearms are used. A standardized amount of the test formulation is applied to these sites. The sites may be occluded (covered with a plastic film) to enhance penetration.[17]

-

Evaluation: After a set period (e.g., 6-18 hours), the formulation is removed. The degree of skin blanching (paleness) is visually assessed and scored by trained observers at various time points.

-

Data Analysis: The blanching scores are compared between different formulations and concentrations to determine relative potency. A dose-response curve can be generated to compare the bioavailability of different derivatives.[18]

-

Caption: Workflow for the in vivo vasoconstrictor assay.

These models are used to directly assess the anti-inflammatory efficacy of the derivatives.

-

Experimental Protocol: Croton Oil-Induced Ear Edema [4][5]

-

Animal Model: Typically performed in mice.

-

Induction of Inflammation: A solution of croton oil (an irritant) is applied to the inner surface of one ear to induce inflammation and edema (swelling).

-

Treatment: The test compound (betamethasone derivative) is applied topically to the inflamed ear, often in the same vehicle as the croton oil or in a separate formulation. A control group receives the vehicle only.

-

Evaluation: After a specified time, the animals are euthanized. A standard-sized punch biopsy is taken from both the treated (inflamed) and untreated (control) ears.

-

Data Analysis: The punches are weighed, and the difference in weight between the treated and untreated ears represents the degree of edema. The percentage inhibition of edema by the test compound compared to the vehicle control is calculated to determine its anti-inflammatory potency.

-

-

Quantitative Data: Topical Anti-inflammatory Potency Studies have shown that betamethasone 17-benzoate has an unexpectedly high topical activity.[3] Its potency is significantly greater than similar 17-esters like 17-hexahydrobenzoate or 17-phenylacetate.[3] Other novel derivatives have also shown significant potency.

| Compound | Assay | Potency Relative to Control | Source(s) |

| 21-chloro 17-(2'-furoate) derivative | Croton Oil Ear Assay | 8 times as potent as betamethasone valerate | [5] |

| 21-fluoro 17-(2'-furoate) derivative | Croton Oil Ear Assay | 3 times as potent as betamethasone valerate | [5] |

| 12β-propionate ester derivatives | Croton Oil Ear Assay | Less topically active than betamethasone dipropionate, but displayed no systemic effects | [4] |

Pharmacokinetics and Structure-Activity Relationships (SAR)

The therapeutic success of a topical steroid depends on its pharmacokinetic profile—primarily its ability to penetrate the skin barrier and exert a local effect without significant systemic absorption.[19]

-

Percutaneous Absorption: The extent of absorption through the skin is influenced by the derivative's lipophilicity, the vehicle used in the formulation, the use of occlusive dressings, and the condition of the skin.[2][19] A study on betamethasone 17-benzoate cream and gel applied with occlusion found plasma concentrations between 0.3 and 5 ng/ml, indicating that a very small fraction (0.05% to 0.3%) of the applied dose reached systemic circulation.[17] Notably, a plasma level of approximately 3 ng/ml was sufficient to cause a 90% inhibition of plasma cortisol, highlighting the potential for systemic effects even with topical application.[17]

-

Structure-Activity Relationships (SAR):

-

Esterification: Making suitable ester derivatives of hydroxyl groups is a key strategy to modify solubility.[2] More lipid-soluble derivatives generally have improved skin absorption.[2]

-

Position of Ester: Esterification at the 17α-hydroxyl group is important for optimal glucocorticoid activity.[2] The anti-inflammatory activity of 17-alkanoyl esters of betamethasone is high for acyl chains of 3 to 5 carbons (e.g., propionate to valerate) but decreases rapidly as the chain length increases.[3]

-

Aromatic Esters: Betamethasone 17-benzoate, an aromatic ester with 7 carbons in the acyl radical, shows surprisingly high topical activity, bucking the trend seen with longer-chain alkanoyl esters.[3]

-

Systemic vs. Topical Activity: Modifications can be made to dissociate topical activity from systemic side effects. For example, certain 12β-propionate ester analogues of betamethasone were found to have no systemic absorption, as gauged by a lack of thymic involution or adrenal suppression in mice, even at high doses.[4] This effect was largely dependent on the polarity and size of the substituent at the 12-position.[4]

-

Conclusion

Early-stage research on this compound derivatives demonstrates a clear strategy to optimize therapeutic outcomes for topical corticosteroids. By modifying the ester group at the 17-position and exploring other substitutions, researchers can fine-tune properties like receptor binding affinity, lipophilicity, and release from formulations. The high topical potency of betamethasone 17-benzoate and the development of derivatives with minimal systemic absorption underscore the potential of this chemical space. The experimental protocols detailed herein—from receptor binding and in vitro release to in vivo vasoconstriction and anti-inflammatory models—form the cornerstone of the preclinical evaluation process. Future research will likely continue to focus on creating derivatives with an even greater dissociation between potent local anti-inflammatory effects and systemic side effects, ultimately leading to safer and more effective treatments for inflammatory skin conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. US3529060A - Betamethasone 17-benzoate and its use as an anti-inflammatory - Google Patents [patents.google.com]

- 4. Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity studies of corticosteroid 17-heterocyclic aromatic esters. 1. 9 alpha, 11 beta-dichloro series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. What is the mechanism of Betamethasone Dipropionate? [synapse.patsnap.com]

- 9. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. In vitro release of betamethasone dipropionate from petrolatum-based ointments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Percutaneous absorption of betamethasone 17-benzoate measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bioavailability and activity of betamethasone 17-benzoate in gel and cream formulations: comparison with proprietary topical corticosteroid preparations in the vasoconstrictor assay - PubMed [pubmed.ncbi.nlm.nih.gov]